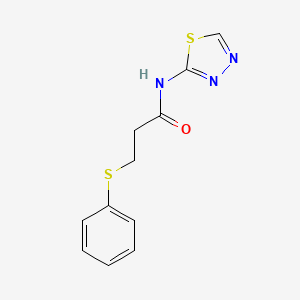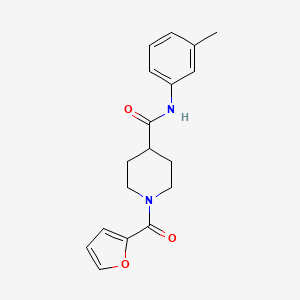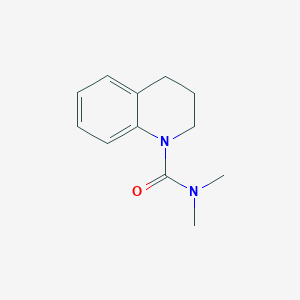![molecular formula C23H29N3O6S B14960113 N-[4-(diethylsulfamoyl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960113.png)
N-[4-(diethylsulfamoyl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(diethylsulfamoyl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that combines a sulfonamide group, a dimethoxyphenyl group, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylsulfamoyl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-(diethylsulfamoyl)phenyl intermediate through a sulfonation reaction. This intermediate is then coupled with the 2,4-dimethoxyphenyl group using a Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the yield and purity of the final product. Common reagents used in the industrial synthesis include palladium catalysts, boronic acids, and various solvents.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(diethylsulfamoyl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-[4-(diethylsulfamoyl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity. The pyrrolidine ring provides structural stability and rigidity, which can be crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(diethylsulfamoyl)phenyl]-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- N-[4-(diethylsulfamoyl)phenyl]-1-(2-methyl-2-propanyl)-5-oxo-3-pyrrolidinecarboxamide
Uniqueness
N-[4-(diethylsulfamoyl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the 2,4-dimethoxyphenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may contribute to its specific applications in research and industry.
Propiedades
Fórmula molecular |
C23H29N3O6S |
|---|---|
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
N-[4-(diethylsulfamoyl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H29N3O6S/c1-5-25(6-2)33(29,30)19-10-7-17(8-11-19)24-23(28)16-13-22(27)26(15-16)20-12-9-18(31-3)14-21(20)32-4/h7-12,14,16H,5-6,13,15H2,1-4H3,(H,24,28) |
Clave InChI |
ZVDLXFJJUBYXIW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-cyclohexyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960063.png)


![N-[4-(diethylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B14960079.png)

![3-(benzylsulfonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14960095.png)
![2,2-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B14960099.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B14960107.png)
![2-ethoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B14960116.png)
![2-[(2,2-Dimethylbutanoyl)amino]benzamide](/img/structure/B14960117.png)
![4-[(phenylsulfonyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14960128.png)
![N-[2-(tert-butylcarbamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B14960131.png)
